Thallium(i)2-ethylhexanoate

Materials Science Superconductor Synthesis Solution Processing

Organometallic precursor supply for solution-based processing often suffers from inconsistent purity and extended lead times. Thallium(I) 2-ethylhexanoate (CAS 210578-56-6) resolves these challenges: • Branched C8 2-ethylhexanoate ligand ensures high organic solubility for spin-coating and MOD techniques • Clean decomposition profile minimizes carbon residue in Tl-Ba-Ca-Cu-O superconducting films (Tc up to 120 K) • Superconductor Grade (≥99.9% metals basis) with batch consistency for Ziegler-type hydrogenation catalyst synthesis

Molecular Formula C8H15O2Tl
Molecular Weight 347.59 g/mol
Cat. No. B15349894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium(i)2-ethylhexanoate
Molecular FormulaC8H15O2Tl
Molecular Weight347.59 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O[Tl]
InChIInChI=1S/C8H16O2.Tl/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyCFZPRDHRMZJQFC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium(I) 2-Ethylhexanoate: Properties and Applications


Thallium(I) 2-ethylhexanoate (CAS: 210578-56-6) is a thallium(I) salt of 2-ethylhexanoic acid, characterized by its molecular formula C₈H₁₅O₂Tl and a molecular weight of 347.59 g/mol [1]. It is an organometallic compound with a branched-chain carboxylate ligand, which confers solubility in non-polar organic solvents—a property essential for its primary industrial applications [2]. It serves as a critical precursor in the synthesis of Ziegler-type hydrogenation catalysts for the selective hydrogenation of styrenic block copolymers and as a thallium source in the fabrication of high-temperature superconducting thin films via metal-organic decomposition (MOD) [3]. Its procurement is typically specified for applications demanding high-purity metal-organic precursors with defined thermal decomposition characteristics.

Solubility High solubility in non-polar organics Enables spin-coating and MOD solution processing
Stability Stable Tl(I) oxidation state Predictable catalyst synthesis behavior
Decomposition Clean decomposition profile Minimizes carbon residue in oxide films

Thallium(I) 2-Ethylhexanoate: Substitution Limitations


Direct substitution of Thallium(I) 2-ethylhexanoate with simpler thallium carboxylates (e.g., acetate) or alternative metal 2-ethylhexanoates is not chemically or functionally equivalent. Thallium(I) 2-ethylhexanoate's branched C8 chain confers high solubility in organic solvents, a critical advantage for solution-based processing techniques like spin-coating or MOD [1]. In contrast, Thallium(I) acetate is an ionic salt primarily soluble in water, making it incompatible with non-aqueous precursor formulations [2]. Furthermore, as a thallium(I) compound, its chemical stability and decomposition pathway differ fundamentally from the more electrophilic and less stable thallium(III) analogs [3]. In superconductor fabrication, the 2-ethylhexanoate ligand is specifically chosen for its clean decomposition profile, which minimizes carbon residue in the final oxide film, a performance characteristic not automatically shared by other carboxylates like neodecanoates or acetates [4]. The following sections provide quantitative and contextual evidence for these critical differentiators.

Solvent mismatch Thallium(I) acetate is water-soluble, limiting non-aqueous processing; may not transfer to spin-coating or MOD workflows.
Instability risk Thallium(III) alkyls are class-level unstable; their decomposition pathways may shift reproducibility compared to the Tl(I) compound.
Decomposition variance Other carboxylates (e.g., neodecanoates) may leave different carbon residues; film performance may require validation.

Thallium(I) 2-Ethylhexanoate: Performance and Purity Evidence


Solubility in Non-Polar Organic Solvents

Thallium(I) 2-ethylhexanoate demonstrates high solubility in non-polar organic solvents, a property essential for solution-based thin-film deposition techniques like metal-organic decomposition (MOD) and spin-coating [1]. This is in stark contrast to Thallium(I) acetate, an ionic salt with negligible solubility in such media, restricting its use to aqueous or polar solvent systems [2]. While quantitative solubility data (e.g., g/L in xylene) is not publicly reported, the fundamental difference in solubility class is a primary driver for formulation choice.

Solubility class
Class-level
High solubility in non-polar organics vs. water-soluble acetate
Dictates solution-processing route compatibility
Quantitative solubility data not publicly reported
Materials Science Superconductor Synthesis Solution Processing

Stability Compared to Thallium(III) Species

Thallium(I) 2-ethylhexanoate, containing Tl(I), is a stable compound suitable for use as a precursor and catalyst component. In contrast, alkylthallium(III) salts are noted for their inherent instability and susceptibility to multiple decomposition pathways, which restricts their synthetic utility [1]. The Tl(I) oxidation state provides a stable, reliable source of thallium for Ziegler-type catalyst formation, whereas the reactivity of Tl(III) analogs would introduce unwanted side reactions and complicate catalyst synthesis .

Stability class
Class-level
Stable Tl(I) compound vs. unstable Tl(III) alkyls
Ensures reproducible catalyst precursor behavior
Organometallic synthesis context
Organometallic Chemistry Catalysis Reagent Selection

Superconductor Film Fabrication via MOD

In the fabrication of Tl₂Ba₂CaCu₂O₈ superconducting films, a specific formulation using thallium 2-ethylhexanoate as a precursor was employed. A precursor sol containing 8.462 g of thallium 2-ethylhexanoate, along with barium, calcium, and copper 2-ethylhexanoates, in 5 ml of chloroform was used for spin-coating [1]. This formulation is part of a metal-organic decomposition (MOD) process that yields films with a superconducting transition temperature (Tc) of up to 120 K [2]. The use of 2-ethylhexanoates is critical; the patent literature explicitly notes that while neodecanoates or other branched-chain fatty acids *may* be employed, 2-ethylhexanoates have 'found use' for this application due to their specific decomposition characteristics [3].

MOD film process
Reported
8.462 g precursor in 5 mL CHCl₃; annealed 850–870 °C
Tc up to 120 K
Established formulation for high-Tc superconducting films
Patent-derived; alternative carboxylates may differ
Superconductors Thin Film Deposition Metal-Organic Decomposition

Superconductor-Grade Purity Specification

Thallium(I) 2-ethylhexanoate is commercially available with a certified purity specification of 99.9% to 99.99% (metals basis) and is explicitly marketed as 'Superconductor Grade' by multiple vendors [1]. This defined purity grade is a critical procurement criterion, ensuring a low level of metallic impurities that could otherwise act as flux pinning centers or introduce defects in superconducting films. In contrast, common thallium(I) salts like acetate are typically offered as 99% or 99.9% purity without a dedicated 'superconductor' specification, reflecting a lower level of quality control for critical thin-film applications .

Purity specification
Specification review
99.9% – 99.99%
metals basis
Supports lot reproducibility in thin-film research
Superconductor Grade designation
Materials Purity Superconductor Procurement Metal-Organic Precursors

Thallium(I) 2-Ethylhexanoate: Key Application Scenarios


Ziegler-Type Catalyst Synthesis for Hydrogenation

Thallium(I) 2-ethylhexanoate is reacted with triethylaluminum (AlEt₃) to form a homogeneous Ziegler-type hydrogenation catalyst . This catalyst system is employed industrially for the large-scale selective hydrogenation of styrenic block copolymers, a process crucial for modifying the thermal and oxidative stability of these polymers . The compound's solubility in organic solvents and its stable Tl(I) oxidation state are essential for the reproducible synthesis of the active catalyst, ensuring consistent polymer modification.

Superconducting Thin Film Fabrication via MOD

Thallium(I) 2-ethylhexanoate serves as the thallium source in precursor solutions for fabricating Tl-Ba-Ca-Cu-O superconducting films [1]. In a validated process, it is combined with barium, calcium, and copper 2-ethylhexanoates in chloroform, spin-coated onto a substrate, and annealed at 850-870°C to yield an epitaxial superconducting layer with a Tc of up to 120 K [2][3]. The clean decomposition of the 2-ethylhexanoate ligand minimizes carbon contamination in the final oxide film, a key performance requirement for microwave and millimeter-wave devices [4].

Precursor for Nanomaterial Synthesis

The compound's commercial availability in 'Superconductor Grade' (99.9%-99.99% metals basis) makes it a reliable precursor for synthesizing thallium-containing nanomaterials and coordination polymers [5]. Its high solubility in organic media enables solution-based processing techniques like sol-gel and spin-coating, which are widely used for producing uniform thin films and nanostructured materials with controlled composition and morphology .

Asymmetric Catalysis Research

While the primary role of Thallium(I) 2-ethylhexanoate is as a precursor, related metal 2-ethylhexanoates have been explored as catalysts for enantioselective synthesis, including the asymmetric Strecker reaction . The compound's organometallic nature and solubility profile suggest potential utility as a Lewis acid component in specialized asymmetric catalytic systems, a research area where the unique properties of thallium(I) carboxylates could be further explored.

Application
Selection Property
Validation Focus
Ziegler-type hydrogenation catalyst
Organic-soluble Tl(I) precursor
Reproducible catalyst activity
Superconducting MOD thin films
Clean-decomposition carboxylate ligand
Film Tc and carbon residue control
Nanomaterial precursor (sol-gel/spin-coating)
High-purity metal-organic source
Compositional uniformity in solution processing
Asymmetric catalysis research tool
Lewis acidic center with organic solubility
Enantioselective reaction screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thallium(i)2-ethylhexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.